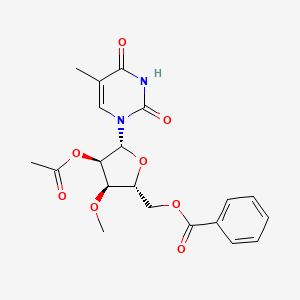
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl typically involves a multi-step process that includes the following key steps:
Formation of the Ribf2Ac3Me(b) Moiety:
Attachment of the Bz(-5) Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, which requires a Lewis acid catalyst such as aluminum chloride.
Coupling with Thymin-1-yl: The final step involves the coupling of the protected ribose derivative with thymine through a glycosylation reaction, typically using a strong acid catalyst like trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in DNA and RNA analogs, which can be used in genetic research and biotechnology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, influencing their structure and function. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and signaling pathways.
類似化合物との比較
Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl can be compared with other similar compounds, such as:
Bz(-5)Ribf2Ac3Me(b)-uracil-1-yl: Similar structure but with uracil instead of thymine, leading to different biological activities.
Bz(-5)Ribf2Ac3Me(b)-cytosin-1-yl: Contains cytosine, which can result in different interactions with nucleic acids.
Bz(-5)Ribf2Ac3Me(b)-adenin-1-yl:
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with nucleic acids in a distinct manner, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C20H22N2O8 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H22N2O8/c1-11-9-22(20(26)21-17(11)24)18-16(29-12(2)23)15(27-3)14(30-18)10-28-19(25)13-7-5-4-6-8-13/h4-9,14-16,18H,10H2,1-3H3,(H,21,24,26)/t14-,15-,16-,18-/m1/s1 |
InChIキー |
OBRBAUHBBBXCEO-YFHUEUNASA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC)OC(=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















